Ethynyl Estradiol 3-Sulfate Sodium Salt
Description
Significance in Steroid Hormone Metabolism Research
Research into Ethynyl (B1212043) Estradiol (B170435) 3-Sulfate Sodium Salt provides valuable insights into the enzymatic processes that govern the modification of steroid hormones. The sulfation of ethinyl estradiol at the 3-position is a major pathway in its first-pass metabolism, occurring in both the liver and the intestine. nih.gov This process is primarily mediated by the sulfotransferase enzyme SULT1E1, which has been identified as the low Km isoform responsible for this conversion at clinically relevant concentrations. nih.gov The kinetics of this sulfation are biphasic, suggesting the involvement of both high and low-affinity enzyme systems. nih.gov Understanding the regulation and activity of these enzymes is crucial for predicting the metabolic clearance of synthetic estrogens and potential drug-drug interactions. For instance, compounds that inhibit or induce SULT1E1 could significantly alter the pharmacokinetic profile of ethinyl estradiol.
Role as an Estrogen Metabolite and Conjugate in Biological Systems
As the major metabolite of ethinyl estradiol, the 3-sulfate conjugate plays a complex role in the body. wikipedia.org Circulating levels of ethinyl estradiol sulfate (B86663) can be 6 to 22 times higher than those of the parent ethinyl estradiol following oral administration. wikipedia.org This has led to the hypothesis that Ethynyl Estradiol 3-Sulfate Sodium Salt may act as a circulating reservoir, from which the active ethinyl estradiol can be regenerated. wikipedia.orgnih.gov
The reconversion of the sulfate metabolite back to its active form is catalyzed by the enzyme steroid sulfatase. wikipedia.org However, the clinical significance of this reservoir function is a subject of ongoing discussion. While some studies suggest that this conversion can contribute up to 20% of the total ethinyl estradiol levels, others argue that the conversion rate is relatively low and may not be clinically significant. wikipedia.orgnih.gov Pharmacokinetic studies in humans have shown that after intravenous administration of ethinyl estradiol 3-sulfate, approximately 13.7% appears in the blood as free ethinyl estradiol, while this conversion is around 20.7% after oral administration. nih.gov These findings suggest that while the reservoir function exists, it may not be as substantial as that of estrone (B1671321) sulfate for estradiol. wikipedia.orgnih.gov
The table below summarizes the key enzymes involved in the metabolism of Ethynyl Estradiol.
| Enzyme Family | Specific Enzyme | Role in Ethynyl Estradiol Metabolism |
| Sulfotransferases | SULT1E1, SULT1A1, SULT1A3 | Catalyze the sulfation of ethinyl estradiol to form ethinyl estradiol sulfate. nih.govdrugbank.com |
| Glucuronosyltransferases | UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7 | Involved in the glucuronidation of ethinyl estradiol. drugbank.com |
| Cytochrome P450 | CYP3A4, CYP3A5, CYP2C8, CYP2C9, CYP1A2 | Responsible for the hydroxylation of ethinyl estradiol. drugbank.com |
| Catechol-O-methyltransferase | COMT | Methylates hydroxylated metabolites of ethinyl estradiol. drugbank.com |
Current Research Landscape and Unanswered Questions
A significant portion of current academic research on this compound is concentrated on its potential therapeutic applications, particularly in the context of trauma and hemorrhagic shock. nih.govnih.govnih.gov Studies in animal models have demonstrated that administration of 17α-ethinyl estradiol-3-sulfate (B1217152) can increase survival and improve cardiovascular function following severe blood loss and traumatic brain injury. nih.govnih.govnih.gov This research has highlighted its potential as a novel adjunct therapy in emergency medicine.
Despite these advancements, several key questions remain unanswered, representing fertile ground for future investigation:
Tissue-specific metabolism: While the liver and intestine are known sites of sulfation, a more detailed understanding of the tissue-specific expression and activity of SULT1E1 and steroid sulfatase in relation to ethinyl estradiol metabolism is needed.
Full spectrum of biological activity: While research has focused on its role as a pro-drug and its effects in trauma, the potential for this compound to have its own intrinsic biological activities, independent of its conversion to ethinyl estradiol, remains largely unexplored.
Long-term effects of altered metabolism: The consequences of long-term alterations in the balance between ethinyl estradiol and its 3-sulfate metabolite, whether due to genetic variations in metabolizing enzymes or drug interactions, are not fully understood.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5S.Na/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2;/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24);/q;+1/p-1/t16-,17-,18+,19+,20+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNYTWLEPKFJAE-KBRHESHBSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization for Research Applications
Advanced Synthetic Methodologies for Ethynyl (B1212043) Estradiol (B170435) Sulfate (B86663) Conjugates
The synthesis of ethynyl estradiol sulfate conjugates is a crucial step for creating reference standards and materials for research. While detailed proprietary synthesis methods are often not fully disclosed, the general approach involves the sulfation of the phenolic hydroxyl group at the C-3 position of the ethynyl estradiol steroid core.
A common laboratory-scale method for the sulfation of steroidal phenols involves the use of a sulfating agent in an appropriate solvent. For instance, a well-established procedure for analogous estradiol compounds utilizes chlorosulfonic acid in pyridine (B92270) to introduce the sulfate moiety nih.gov. This reaction must be carefully controlled to ensure selective sulfation at the 3-position, followed by hydrolysis and purification to yield the desired sulfate conjugate nih.gov. The final step typically involves conversion to the sodium salt to improve stability and solubility. The resulting compound, Ethynyl Estradiol 3-Sulfate Sodium Salt (CAS No. 724762-79-2), is often available commercially through custom synthesis for research applications simsonpharma.com.
Another approach involves the synthesis of ethinylestradiol itself from a precursor like estrone (B1671321), utilizing reactions to introduce the ethynyl group at the C-17 position google.com. Subsequent sulfation at the C-3 position would then yield the target compound.
Derivatization Techniques for Enhanced Analytical Detection and Characterization
Due to the low concentrations at which ethynyl estradiol and its metabolites are often found in biological matrices, direct analysis can be challenging. Chemical derivatization is a powerful strategy to enhance the physicochemical properties of the analyte, thereby improving its detectability and the sensitivity of analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov
Dansyl Chloride Derivatization for Electrospray Ionization Enhancement
Derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, is a widely used technique to improve the detection of ethynyl estradiol (EE) in LC-MS/MS analysis, particularly with electrospray ionization (ESI). sigmaaldrich.comsigmaaldrich.com Ethynyl estradiol itself has poor ionization capability. The derivatization reaction targets the phenolic hydroxyl group of EE, introducing a dansyl moiety that contains a basic tertiary amine. researchgate.netnih.govnih.gov This amine is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, significantly enhancing the ionization efficiency in positive-ion ESI mode. researchgate.netnih.gov
This enhancement allows for the development of highly sensitive methods capable of quantifying EE at picogram or even femtogram per milliliter levels in biological samples like plasma. nih.govnih.gov The derivatized molecule produces a strong protonated molecular ion ([M+H]⁺) and a characteristic fragment ion upon collision-induced dissociation (CID), which is ideal for selective reaction monitoring (SRM) in tandem mass spectrometry. nih.gov
Table 1: LC-MS/MS Parameters for Dansyl-Derivatized Ethynyl Estradiol This table is interactive. You can sort and filter the data.
| Analyte | Derivatizing Agent | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reported LLOQ | Reference |
|---|---|---|---|---|---|---|
| Ethynyl Estradiol | Dansyl Chloride | Positive ESI | 530 | 171 | 5 pg/mL | nih.govnih.gov |
| Ethynyl Estradiol | Dansyl Chloride | Positive ESI | 530.16 | 171.08 | 5 pg/mL | researchgate.net |
MPDNP-F and PyS-Cl Derivatization for LC-MS/MS Sensitivity
To further improve sensitivity and specificity, alternative derivatization reagents have been explored. These reagents are designed to overcome some limitations of traditional agents by producing more specific fragment ions.
1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F): This reagent has been successfully used for the derivatization of estradiol (E2), a structurally similar steroid. nih.govresearchgate.net A key advantage of MPDNP-F is that upon collision-induced dissociation, the resulting derivative fragments to yield a product ion that contains the original steroid skeleton. nih.gov This enhances assay specificity compared to reagents like dansyl chloride, where the major product ion often originates from the derivatizing agent itself. nih.gov Recent advancements have led to a rapid, one-step derivatization procedure using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, which is more compatible with MS instrumentation than the non-volatile inorganic salts used previously. nih.gov
2-pyridinesulfonyl chloride (PyS-Cl): Derivatization with PyS-Cl, followed by a methylation step, provides a derivative with favorable ESI-MS/MS characteristics. nih.gov Similar to MPDNP-F, this strategy aims to create derivatives that fragment in a more structurally informative way than some sulfonyl chlorides. nih.gov
Silylation Reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) for Gas Chromatography-Mass Spectrometry
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar functional groups on ethynyl estradiol must be derivatized to increase volatility and thermal stability. researchgate.netresearchgate.net Silylation, which replaces active hydrogens on hydroxyl groups with a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS), is the most common method. research-solution.comcfsilicones.com
Several silylating reagents are used, including:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
The derivatization of ethynyl estradiol (EE2) with these reagents can be complex. Studies have shown that using BSTFA or MSTFA in common solvents like ethyl acetate (B1210297) or acetonitrile (B52724) can produce multiple derivative peaks, including mono-TMS-EE2, di-TMS-EE2, and even a TMS-estrone (E1) derivative, resulting from the loss of the ethynyl group. nih.govnih.gov This complicates quantification. However, research indicates that conducting the silylation reaction in a solvent such as pyridine or dimethylformamide can drive the reaction to completion, yielding a single, stable 3,17-di-TMS-EE2 derivative. nih.gov The addition of a catalyst like trimethylchlorosilane (TMCS) can also increase the yield, especially for sterically hindered hydroxyl groups. researchgate.net
Table 2: Silylation Reagents and Conditions for Ethynyl Estradiol (EE2) Analysis by GC-MS This table is interactive. You can sort and filter the data.
| Reagent | Solvent | Outcome | Recommendation | Reference |
|---|---|---|---|---|
| BSTFA or MSTFA | Ethyl Acetate, Acetonitrile | Formation of multiple derivatives (TMS-E1, mono-TMS-EE2, di-TMS-EE2) | Not recommended for simultaneous E1 and EE2 analysis | nih.govnih.gov |
| BSTFA or MSTFA | Pyridine, Dimethylformamide | Forms a single, stable 3,17-di-TMS-EE2 derivative | Recommended for accurate EE2 quantification | nih.gov |
| MTBSTFA | Various common solvents | Nearly 100% conversion of mono-TBS-EE2 to TBS-E1 | Not suitable for EE2 analysis | nih.gov |
Isotopic Labeling Approaches for Mechanistic and Quantitative Studies
Isotopic labeling is an indispensable tool in the study of ethynyl estradiol. It serves two primary functions: quantitative analysis and mechanistic studies of metabolism.
For quantitative applications, a stable isotope-labeled version of the analyte, such as ethynyl estradiol-d4 (EE-d4), is used as an internal standard (IS) in LC-MS/MS methods. nih.govnih.gov The IS is added to the sample at a known concentration at the beginning of the sample preparation process. Since the isotopically labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes chromatographically but is distinguished by its higher mass. This allows for the correction of any analyte loss during extraction and compensates for variations in instrument response (matrix effects), leading to highly accurate and precise quantification. nih.govnih.gov
For mechanistic studies, stable isotope labeling helps in the identification and structural elucidation of metabolites. nih.govmdpi.com By incubating a mixture of labeled and unlabeled ethynyl estradiol with liver microsomes, metabolites can be identified by searching for characteristic doublet peaks in the mass spectrum. This approach is crucial for distinguishing drug metabolites from endogenous compounds in the complex biological matrix and confirming metabolic pathways. nih.govmdpi.com For example, this technique was used to identify a previously uncharacterized oxidation site on the ethynyl group of EE2. mdpi.com
Conjugation Chemistry for the Development of Research Probes (e.g., 18F-CuAAC)
The terminal alkyne of the ethynyl group on ethynyl estradiol is a versatile chemical handle for conjugation chemistry, allowing for the attachment of various probes for research purposes. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction used for this purpose. medchemexpress.comresearchgate.net
This strategy has been employed to develop imaging agents for estrogen receptor (ER)-positive breast cancers. In one study, a fluorine-18 (B77423) (¹⁸F) labeled azide (B81097) was conjugated to ethynylestradiol via an automated CuAAC reaction to produce an ¹⁸F-labeled tracer for Positron Emission Tomography (PET) imaging. mdpi.com Similarly, radioiodinated derivatives have been synthesized using click chemistry to create probes for Single Photon Emission Computed Tomography (SPECT) imaging, which may offer improved in vivo stability. nih.gov
Beyond radioisotopes, this conjugation method can be used to attach other functional moieties. Fluorescent probes, such as BODIPY dyes, have been conjugated to estradiol derivatives to create tools for studying steroid uptake, transport, and localization within cells. researchgate.net
Biochemical Pathways and Enzymatic Transformations
Formation of Ethynyl (B1212043) Estradiol (B170435) 3-Sulfate: Sulfation Mechanisms
Sulfation is a critical phase II metabolic reaction that involves the addition of a sulfonate group to ethynyl estradiol, primarily at the 3-hydroxyl position, to form Ethynyl Estradiol 3-Sulfate. This process, which occurs predominantly in the liver and intestine, significantly increases the water solubility of the parent compound, facilitating its excretion.
The enzymatic conjugation of a sulfate (B86663) group to ethynyl estradiol is catalyzed by a family of enzymes known as sulfotransferases (SULTs). Several cytosolic SULT isoforms have been identified to play a role in the sulfation of ethinyl estradiol, with varying affinities. nih.gov
Specifically, SULT1E1, also known as estrogen sulfotransferase, exhibits a very high affinity for ethynyl estradiol. nih.gov In addition to SULT1E1, other sulfotransferases such as SULT1A1 and SULT1A3 are also involved in the sulfation of ethinyl estradiol. nih.gov The activity of these enzymes is crucial in determining the rate and extent of Ethynyl Estradiol 3-Sulfate formation.
The following table summarizes the key sulfotransferases involved in the sulfation of ethynyl estradiol.
| Enzyme Family | Specific Enzyme | Role in Ethynyl Estradiol Sulfation |
| Sulfotransferase 1A | SULT1A1 | Contributes to the sulfation of ethynyl estradiol. nih.gov |
| SULT1A3 | Involved in the conjugation of a sulfate group to ethynyl estradiol. nih.gov | |
| Sulfotransferase 1E | SULT1E1 | Exhibits high affinity for ethynyl estradiol and is a primary enzyme in its sulfation. nih.gov |
Ethynyl Estradiol 3-Sulfate is a major circulating metabolite of ethinyl estradiol. scispace.com The conversion to the sulfate form allows for its distribution throughout the body via the bloodstream. While it is a metabolite destined for excretion, it can also act as a circulating reservoir for the parent compound.
Deconjugation and Enzymatic Hydrolysis of Ethynyl Estradiol 3-Sulfate
The primary enzyme responsible for the hydrolysis of Ethynyl Estradiol 3-Sulfate back to ethynyl estradiol is steroid sulfatase (STS). scispace.com This enzyme is widely distributed in various tissues, including the liver and endometrium. The action of steroid sulfatase can effectively reverse the inactivation process of sulfation, thereby prolonging the biological effects of ethynyl estradiol. This regenerative pathway suggests that Ethynyl Estradiol 3-Sulfate can serve as a circulating pro-drug, contributing to the sustained estrogenic activity of ethynyl estradiol.
In addition to steroid sulfatase, other hydrolases such as aryl sulfatases and β-glucuronidases can also be involved in the cleavage of steroid conjugates. Aryl sulfatases are a group of enzymes that can hydrolyze sulfate esters of aromatic compounds. While steroid sulfatase is a specific type of aryl sulfatase, the broader family of aryl sulfatases may also contribute to the deconjugation of Ethynyl Estradiol 3-Sulfate.
β-Glucuronidase, on the other hand, is responsible for the hydrolysis of glucuronide conjugates. While its primary role is not the cleavage of sulfate esters, the interplay between sulfation and glucuronidation pathways is significant. Bacterial β-glucuronidases in the gut play a crucial role in the enterohepatic circulation of estrogens by deconjugating estrogen glucuronides that have been excreted in the bile. clinpgx.orgnih.govnih.gov This allows for the reabsorption of the active estrogen, which can then be re-sulfated or re-glucuronidated in the liver.
Interconversion Dynamics with Other Steroid Conjugates and Metabolites
The metabolism of ethynyl estradiol is not a linear pathway but rather a dynamic interplay between different conjugation and deconjugation reactions. Ethynyl Estradiol 3-Sulfate exists in equilibrium with other metabolites, including glucuronide conjugates and hydroxylated forms of the parent compound.
Ethynyl estradiol can also undergo glucuronidation, another major phase II conjugation reaction, to form ethynyl estradiol glucuronides. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Both sulfation and glucuronidation pathways compete for the parent compound, and the balance between these two pathways can vary depending on factors such as enzyme expression and substrate availability.
Furthermore, Ethynyl Estradiol 3-Sulfate can interact with transport proteins. For instance, studies have shown that while Ethynyl Estradiol 3-Sulfate itself is not a substrate for multidrug resistance proteins (MRPs) like MRP1, MRP2, or MRP3, it can allosterically stimulate the transport of ethynyl estradiol glucuronide by MRP2 and MRP3. This suggests a complex interaction between different conjugates at the level of cellular transport, which can influence their ultimate disposition.
Modulation of Key Enzymatic Activities by Endogenous and Exogenous Factors
The biotransformation of ethinyl estradiol, the precursor to Ethynyl Estradiol 3-Sulfate Sodium Salt, is a complex process mediated by several key enzymes. The activity of these enzymes is not static; it can be significantly altered by a multitude of endogenous and exogenous factors. This modulation can lead to substantial inter-individual variations in the metabolic profile of the compound. The primary enzyme families involved are the Cytochrome P450 (CYP) monooxygenases, which catalyze oxidative metabolism, and the sulfotransferases (SULTs), particularly SULT1E1, which mediate the sulfation process. nih.govresearchgate.net Additionally, the reverse reaction, desulfation, is catalyzed by steroid sulfatase (STS), adding another layer of regulation. nih.govnih.gov
Exogenous Modulation
A wide array of external substances, including therapeutic drugs and environmental compounds, can influence the enzymatic pathways responsible for ethinyl estradiol metabolism. This is primarily achieved through the induction or inhibition of key enzymes, particularly CYP3A4 and SULT1E1. nih.govxenotech.com
Enzyme induction involves an increase in the synthesis of enzyme protein, leading to an accelerated rate of metabolism. For instance, compounds that are strong inducers of CYP3A4, such as the antibiotic rifampicin, can significantly enhance the oxidative metabolism of ethinyl estradiol. nih.govnih.gov Conversely, enzyme inhibition results in a decrease in metabolic rate. Ethinyl estradiol itself has been shown to act as an inhibitor of several CYP isoforms, including CYP1A2, CYP2C19, and CYP3A4. nih.govnih.gov
The activity of SULT1E1 is also subject to modulation by exogenous factors. Glucocorticoids like dexamethasone (B1670325) have been found to increase the expression of SULT1E1. nih.gov In contrast, certain environmental pollutants, such as specific hydroxylated polychlorinated biphenyls (PCB-OHs), can act as inhibitors of SULT1E1, potentially reducing the efficiency of ethinyl estradiol sulfation. nih.gov
The following table summarizes the effects of selected exogenous factors on key enzymes involved in ethinyl estradiol metabolism.
| Factor | Target Enzyme | Effect | Mechanism |
| Rifampicin | CYP3A4 | Induction | Activation of Pregnane X Receptor (PXR) |
| Rifampicin | SULT1E1 | Repression | Interaction with Hepatocyte Nuclear Factor 4α (HNF4α) nih.gov |
| Dexamethasone | SULT1E1 | Induction | Activation of Glucocorticoid Receptor (GR) nih.gov |
| Phenobarbital | CYP Enzymes | Induction | Activation of Constitutive Androstane Receptor (CAR) xenotech.com |
| Ethinyl Estradiol | CYP1A2, CYP2C19, CYP3A4 | Inhibition | Direct interaction with the enzyme's active site nih.govnih.gov |
| Polychlorinated Biphenyls (PCBs) | SULT1E1 | Inhibition | Allosteric site binding nih.gov |
Endogenous Modulation
Internal physiological and genetic factors play a crucial role in determining the baseline and inducible activity of the enzymes that metabolize ethinyl estradiol.
Transcriptional Regulation by Nuclear Receptors
The expression of genes encoding for metabolic enzymes like CYPs and SULTs is tightly controlled by a group of proteins known as nuclear receptors. These receptors act as ligand-activated transcription factors. When a specific molecule (ligand) binds to the receptor, the complex can then bind to DNA and regulate the expression of target genes. nih.gov For example, the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are key regulators of CYP3A4, while the Glucocorticoid Receptor (GR) and Liver X Receptor (LXR) have been shown to upregulate SULT1E1 expression. nih.govxenotech.com This regulatory network allows the body to respond to the presence of various substances by adjusting its metabolic capacity.
| Nuclear Receptor | Key Ligands/Activators | Target Enzyme Gene | Resulting Effect on Transcription |
| Pregnane X Receptor (PXR) | Rifampicin, various steroids | CYP3A4 | Induction nih.gov |
| Constitutive Androstane Receptor (CAR) | Phenobarbital | CYP3A4, SULT1E1 | Induction nih.govxenotech.com |
| Glucocorticoid Receptor (GR) | Dexamethasone, cortisol | SULT1E1 | Induction nih.gov |
| Liver X Receptor (LXR) | Oxysterols | SULT1E1 | Induction nih.gov |
| Retinoid-related Orphan Receptor α (RORα) | Cholesterol-sulfate | SULT1E1 | Negative Regulation (Repression) nih.gov |
Genetic Polymorphisms
Genetic variations, or polymorphisms, in the genes that code for metabolic enzymes are a major source of inter-individual differences in drug metabolism. nih.govoatext.com A single nucleotide polymorphism (SNP) can result in an enzyme with altered activity—either increased, decreased, or completely absent. Such variations have been identified in several CYP genes and in SULT1E1. mdpi.comnih.gov
For example, polymorphisms in CYP1B1, an enzyme that catalyzes the 4-hydroxylation of estrogens, have been associated with altered enzyme activity. nih.govdntb.gov.ua Similarly, variations in CYP1A1 can influence metabolic rates. nih.gov Genetic variants of SULT1E1 have also been studied, as they can directly impact the efficiency of ethinyl estradiol sulfation and thereby alter the balance between the parent compound and its sulfated conjugate. mdpi.com These genetic differences can contribute to why different individuals may have varying levels of active compound and metabolites.
| Gene | Polymorphism (Example) | Effect on Enzyme | Implication for Ethinyl Estradiol Metabolism |
| CYP1A1 | rs1048943 | Altered activity/inducibility | Potential change in the rate of oxidative metabolism nih.gov |
| CYP1B1 | rs10175338 | Altered activity | May influence the formation of specific hydroxylated metabolites nih.gov |
| CYP3A4 | rs2242480 | Altered activity | Potential change in the primary oxidative metabolism pathway nih.gov |
| SULT1E1 | Various SNPs | Altered sulfating activity | May directly increase or decrease the formation of Ethinyl Estradiol 3-Sulfate mdpi.com |
Disease States
The expression and activity of metabolic enzymes can also be influenced by various disease states. Conditions associated with significant inflammation, such as sepsis or type 2 diabetes, have been shown to induce the expression of SULT1E1. nih.gov This is thought to be part of a broader systemic response that can alter the disposition of both endogenous hormones and xenobiotics.
Molecular Mechanisms of Action and Receptor Interactions
Estrogen Receptor Binding Affinity and Selectivity of Ethynyl (B1212043) Estradiol (B170435) Sulfate (B86663)
The primary mechanism of action for many estrogens and their derivatives is through direct binding to and activation of estrogen receptors (ERs). While comprehensive data on the binding affinity of Ethynyl Estradiol 3-Sulfate Sodium Salt specifically is limited, studies on its parent compound, Ethinyl Estradiol, and related sulfated estrogens provide valuable insights.
Ethinyl Estradiol, the precursor to Ethynyl Estradiol 3-Sulfate, is known to bind to both ERα and ERβ. nih.gov However, some studies indicate that major endogenous sulfate conjugates of estradiol, such as estrone-3-sulfate and estradiol-3-sulfate (B1217152), exhibit no significant binding affinity for ERα. This suggests that the sulfate group at the 3-position may hinder effective interaction with the receptor's ligand-binding domain.
Conversely, a study investigating the effects of Ethynyl Estradiol Sulfate in a rat model of hemorrhagic shock found that its protective actions were dependent on estrogen receptor engagement and could be blocked by ER antagonists. This implies that despite the sulfate group, the compound does interact with estrogen receptors, though the specific affinity for the alpha isoform was not delineated. It is plausible that the ethynyl group at the 17α-position of the steroid nucleus, a feature that distinguishes it from endogenous estrogens, plays a critical role in maintaining some level of receptor interaction even in the sulfated form. Further research utilizing human recombinant ERα binding assays is necessary to definitively quantify the binding affinity of this compound for this receptor subtype. labcorp.com
Interestingly, some phytoestrogens with a sulfate group have shown a stronger binding affinity for ERβ than for ERα, suggesting that the impact of sulfation on receptor binding can be subtype-specific. abcam.com Given the distinct physiological roles of ERβ compared to ERα, particularly in non-reproductive tissues, understanding the precise binding characteristics of this compound to ERβ is of significant interest. nih.gov Dedicated competitive binding assays using human ERβ are required to determine the relative binding affinity and selectivity of this compound. indigobiosciences.com
The specificity of the interaction between Ethynyl Estradiol 3-Sulfate and estrogen receptors has been demonstrated through the use of ER antagonists. In a preclinical study, the physiological effects of Ethynyl Estradiol Sulfate were effectively blocked by the administration of an estrogen receptor antagonist. This finding strongly supports the notion that the observed biological activities of Ethynyl Estradiol Sulfate are mediated through estrogen receptors. However, these studies did not differentiate between ERα and ERβ, highlighting the need for further investigations with subtype-selective antagonists to dissect the specific receptor pathways involved.
Exploration of Non-Genomic Signaling Cascades Mediated by Ethynyl Estradiol Sulfate
Beyond the classical genomic pathway that involves the regulation of gene expression, estrogens can also elicit rapid, non-genomic effects through signaling cascades initiated at the cell membrane. There is growing evidence that Ethynyl Estradiol Sulfate can also mediate such rapid responses.
A key indicator of non-genomic signaling is the speed of the cellular response. A study on Ethynyl Estradiol Sulfate demonstrated protective cardiovascular effects within a 30-minute timeframe, a duration too short for significant genomic transcription and translation to occur. This rapid action strongly suggests the involvement of non-genomic signaling pathways.
One of the key mediators of non-genomic estrogen signaling is the G protein-coupled estrogen receptor (GPER), also known as GPR30. nih.govfrontiersin.org Ethinyl Estradiol has been shown to be an agonist of GPER. nih.gov It is therefore plausible that its sulfated metabolite, Ethynyl Estradiol 3-Sulfate, also interacts with GPER to initiate rapid intracellular signaling. Activation of GPER can lead to the stimulation of various downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are known to be involved in cell survival and proliferation. nih.govfrontiersin.org Further studies are warranted to directly investigate the binding and activation of GPER by Ethynyl Estradiol 3-Sulfate and to delineate the subsequent signaling events.
Modulation of Intracellular Signaling Pathways and Cellular Responses
The interaction of Ethynyl Estradiol 3-Sulfate with its receptors triggers a cascade of intracellular events that ultimately determine the cellular response. A significant aspect of this is the modulation of pathways that regulate apoptosis, or programmed cell death.
Research has indicated that Ethynyl Estradiol Sulfate can exert anti-apoptotic effects. In a model of severe hemorrhage, treatment with Ethynyl Estradiol Sulfate led to a significant reduction in apoptosis. This protective effect is likely mediated through the modulation of key regulatory proteins in the apoptotic cascade.
The Bcl-2 family of proteins plays a central role in the regulation of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members, such as Bcl-2 and Bcl-xL, and pro-apoptotic members, such as Bax and Bak. frontiersin.orgjuniperpublishers.com The ratio of these opposing proteins is a critical determinant of cell fate. Estrogens are known to influence the expression of these proteins, often increasing the expression of anti-apoptotic Bcl-2 and decreasing the expression of pro-apoptotic Bax. nih.gov This shift in the Bcl-2/Bax ratio makes the cell more resistant to apoptotic stimuli.
It is hypothesized that Ethynyl Estradiol 3-Sulfate, through its interaction with estrogen receptors and subsequent activation of signaling pathways like PI3K/Akt, modulates the expression and/or activity of Bcl-2 family proteins to favor cell survival. nih.govnih.gov The PI3K/Akt pathway is a well-established pro-survival pathway that can phosphorylate and inactivate pro-apoptotic proteins, as well as promote the transcription of anti-apoptotic genes. frontiersin.orgthermofisher.com
Influence on Pro-inflammatory Signaling Networks
Ethynyl Estradiol (EE), the parent compound of its 3-sulfate sodium salt, demonstrates significant modulatory effects on pro-inflammatory signaling networks. Research indicates that estrogens, including synthetic variants like EE, can suppress the production of several key pro-inflammatory cytokines. In experimental models of autoimmune encephalomyelitis, oral treatment with EE significantly lowered the secretion of interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by activated T cells. aai.orgnih.gov This anti-inflammatory activity is further supported by studies where EE administration in models of collagen-induced arthritis led to decreased levels of TNF-α and IL-1β. nih.gov The mechanism appears to involve the inhibition of T cell and macrophage recruitment into inflamed tissues, thereby reducing local inflammatory responses. aai.orgnih.gov
The broader class of estrogens has been shown to exert anti-inflammatory effects by regulating cytokine activity at various sites. nih.gov For instance, 17β-estradiol can increase the levels of the anti-inflammatory cytokine IL-10 while decreasing pro-inflammatory TNF-α and IL-1β in the central nervous system. nih.gov This suggests that part of the therapeutic profile of estrogenic compounds is mediated through their ability to shift the balance from a pro-inflammatory to an anti-inflammatory state. nih.govnih.gov In the context of neuroinflammation, estrogens can inhibit the activation of microglia, the resident inflammatory cells of the brain, and down-regulate the expression of inflammatory genes such as those for chemoattractants like CCL2. nih.govpnas.org
A study involving 17α-Ethinyl estradiol-3-sulfate (EE-3-SO4) in a large animal model of combined traumatic brain injury and hemorrhagic shock found that while primary blood-based markers of neuroinflammation were not significantly altered, secondary measurements suggested a quicker return to baseline for diffuse axonal injury in the EE-3-SO4 treated group. nih.gov
Table 1: Summary of Ethinyl Estradiol's Effects on Inflammatory Cytokines
| Cytokine | Effect | Model/Context | Source(s) |
| TNF-α | Decreased | Experimental Autoimmune Encephalomyelitis, Collagen-Induced Arthritis | aai.orgnih.govnih.gov |
| IL-6 | Decreased | Experimental Autoimmune Encephalomyelitis | aai.orgnih.gov |
| IFN-γ | Decreased | Experimental Autoimmune Encephalomyelitis | aai.orgnih.gov |
| IL-1β | Decreased | Collagen-Induced Arthritis | nih.gov |
| TGF-β3 | Increased | Central Nervous System (EAE Model) | aai.orgnih.gov |
Effects on Nitric Oxide Elaboration and Endothelial Nitric Oxide Synthase (eNOS) Phosphorylation
Estrogenic compounds are known to influence vascular endothelial function, partly through their effects on nitric oxide (NO) production. nih.gov Nitric oxide, synthesized by endothelial nitric oxide synthase (eNOS), is a critical vasodilator. Studies have shown that short-term administration of ethinyl estradiol can improve endothelial function, as measured by flow-mediated dilation, particularly in individuals with moderately high blood pressure. nih.gov Furthermore, the use of oral contraceptives containing EE has been associated with enhanced basal production and release of nitric oxide. nih.gov
The activation of eNOS by estrogens is a rapid, non-genomic effect. Estradiol, the natural counterpart to EE, activates eNOS through multiple signaling cascades. One key pathway involves the ligand-bound estrogen receptor-α (ERα) associating with phosphoinositol 3-kinase (PI3K), leading to the activation of the protein kinase Akt. ahajournals.org Activated Akt then phosphorylates eNOS at the serine 1177 residue, a crucial event that stimulates the enzyme's activity. ahajournals.org
A distinct but concurrent pathway involves the AMP-activated protein kinase (AMPK). Estradiol treatment has been shown to activate AMPK in endothelial cells. nih.gov This activation is essential for the subsequent association of eNOS with heat shock protein 90 (HSP90), a molecular chaperone that further enhances eNOS activity. nih.gov Inhibition of AMPK was found to decrease the interaction between eNOS and HSP90 without affecting the Akt-mediated phosphorylation of eNOS, indicating that these are two parallel pathways that converge to achieve maximal NO production. ahajournals.orgnih.gov
Table 2: Mechanistic Effects of Estrogens on eNOS Activation
| Mechanism | Key Molecules Involved | Outcome | Source(s) |
| Phosphorylation | ERα, PI3K, Akt | Phosphorylation of eNOS at Ser-1177 | ahajournals.org |
| Chaperone Association | AMPK, HSP90 | Increased association of HSP90 with eNOS | nih.gov |
| Overall Effect | Combined Pathways | Enhanced eNOS activity and NO production | ahajournals.orgnih.gov |
Structure-Activity Relationship (SAR) Studies for Estrogenic and Non-Estrogenic Activities
The biological activity of ethynyl estradiol and its derivatives is intrinsically linked to their chemical structure. For classical estrogenic activity, which is mediated by binding to estrogen receptors (ERα and ERβ), several structural features are paramount. The phenolic A-ring with its hydroxyl group at the C-3 position is essential for high-affinity binding to the estrogen receptor, acting as a crucial hydrogen bond donor. acs.org
The introduction of an ethinyl group at the C-17α position is a key modification that distinguishes ethinyl estradiol from its natural precursor, 17β-estradiol. drugbank.comyoutube.com This ethinyl group sterically hinders enzymatic degradation in the liver, which dramatically increases the compound's resistance to first-pass metabolism and confers high oral bioavailability and potency. youtube.comwikipedia.org
The nature of the substituent at the C-3 position significantly impacts activity. While the free hydroxyl group is critical for estrogen receptor binding, modifications at this site can alter the compound's properties. For example, methylation of the 3-hydroxyl group (as in mestranol) creates a prodrug that is demethylated to the active ethinyl estradiol in the body, also enhancing oral activity. youtube.com
Regarding non-estrogenic activities, SAR studies reveal a different set of structural requirements. In a study investigating the inhibition of the TRPML1 ion channel, a non-classical target, the modification at the C-3 position was found to be critical. nih.gov Specifically, the modification of 17β-estradiol at the 3-OH position with an ionic sulfate group, as in estradiol-3-sulfate sodium salt, completely eliminated the compound's TRPML1-inhibitory activity. nih.gov This demonstrates a very steep structure-activity relationship, where the presence of a bulky, charged group at the C-3 position abrogates interaction with this particular non-estrogenic target.
Interactions with Other Biological Targets Beyond Classical Estrogen Receptors (e.g., TRPML1)
Beyond the classical nuclear estrogen receptors ERα and ERβ, ethinyl estradiol and its analogs can interact with other biological targets, leading to non-genomic or non-classical effects. nih.govbiochemia-medica.com These actions are often rapid and can be initiated at the cell membrane. nih.gov
One such non-classical target is the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel, an important regulator of lysosomal function and autophagy. nih.govnih.gov Research into the effects of various steroidal compounds on this channel has yielded highly specific structure-activity relationships. While 17β-estradiol and its 3-methyl ether derivative (EDME) showed inhibitory activity on TRPML1, ethinylestradiol itself was only weakly active. nih.gov
Crucially, a study directly investigating the role of the C-3 substituent found that the presence of an ionic sulfate group was detrimental to this specific activity. The compound estradiol-3-sulfate sodium salt was tested and found to have eliminated the TRPML1-inhibitory activity observed with the parent estradiol molecule. nih.gov This finding highlights that sulfation at the C-3 position, which creates this compound, likely prevents its interaction with the TRPML1 channel, distinguishing its activity profile from that of its unsulfated parent compound in this non-estrogenic context. These effects on TRPML1 were confirmed to be independent of estrogen receptors. nih.gov
Other non-classical estrogen signaling can be mediated through G protein-coupled estrogen receptors (GPER), which can be activated by estrogens to trigger rapid intracellular signaling cascades. wikipedia.orgbiochemia-medica.com
Table 3: Activity of Estradiol Analogs on TRPML1 Channel Inhibition
| Compound | C-3 Modification | C-17 Modification | TRPML1 Inhibitory Activity | Source(s) |
| 17β-Estradiol | -OH (Hydroxyl) | -OH (Hydroxyl) | Active | nih.gov |
| Ethinylestradiol | -OH (Hydroxyl) | -C≡CH (Ethinyl) | Weakly Active | nih.gov |
| Mestranol | -OCH₃ (Methyl Ether) | -C≡CH (Ethinyl) | Active | nih.gov |
| Estradiol-3-Sulfate Sodium Salt | -O-SO₃⁻Na⁺ (Sulfate Salt) | -OH (Hydroxyl) | Eliminated | nih.gov |
Advanced Analytical Methodologies for Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Characterization
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the foremost analytical tool for the study of steroid hormones and their metabolites, including synthetic estrogens like ethinyl estradiol (B170435) and its conjugated forms. nih.gov This preference is largely due to its high sensitivity, specificity, and the relative simplicity of sample preparation compared to other methods like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov LC-MS/MS is particularly well-suited for analyzing conjugated steroids, which are often present in complex biological fluids. The technique involves separating compounds using liquid chromatography before they are ionized and detected by a tandem mass spectrometer, which allows for both quantification and structural characterization.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying unknown metabolites of Ethynyl (B1212043) Estradiol. In metabolism studies, xenobiotics like ethinyl estradiol undergo biotransformation, which can sometimes lead to the formation of reactive metabolites that may bind to proteins. nih.govnih.gov HRMS, particularly when coupled with liquid chromatography (LC-HRMS/MS), allows for the precise measurement of the mass-to-charge ratio (m/z) of metabolites and their fragments. nih.govresearchgate.net This high mass accuracy helps in determining the elemental composition of the molecules, which is crucial for structure elucidation.
A common research approach involves incubating ethinyl estradiol with liver microsomes (from humans or rats) to simulate metabolic processes. nih.govnih.gov To aid in the identification of metabolites against a complex background of endogenous compounds, stable isotope-labeled versions of ethinyl estradiol (e.g., containing deuterium) are often used. nih.govnih.gov The detection of unique isotopic patterns allows researchers to confidently distinguish drug-related metabolites from matrix interferences. nih.govresearchgate.net For instance, in studies investigating the oxidative metabolism of ethinyl estradiol, HRMS has been used to identify various hydroxylated and adducted metabolites. nih.gov
Table 1: Example of Oxidative Metabolites of Ethinyl Estradiol (EE2) Identified by HRMS
| Metabolite Description | Measured m/z | Molecular Formula |
| EE2 + 2O - 2H + Glutathione | 634.242 | C₃₀H₃₉N₃O₉S |
| EE2-d4 + 2O - 2H + Glutathione | 636.253 | C₃₀H₃₅D₄N₃O₉S |
This table is illustrative and based on findings from metabolism studies where the use of deuterated standards confirmed that hydroxylation and adduction occurred on the A-ring of the steroid. nih.gov
To overcome the challenges of ion suppression and interference from complex biological matrices like human plasma, researchers have developed methods that couple immunoaffinity extraction with LC-MS/MS. nih.govnii.ac.jp This highly selective sample preparation technique utilizes antibodies that are specific to the target analyte or a group of structurally similar compounds. nih.gov
In this method, immunosorbents are created by immobilizing these specific antibodies onto a solid support. nih.gov When a plasma sample is passed through the immunosorbent column, the target analytes, such as estrone (B1671321), 17β-estradiol, and their sulfates, are selectively captured, while matrix components are washed away. nih.gov The purified analytes are then eluted and analyzed by LC-MS/MS. nih.gov This approach significantly enhances the specificity and sensitivity of the assay, allowing for the accurate quantification of estrogens at very low concentrations without the need for chemical derivatization. nih.gov
Key advantages of this technique include:
Marked improvement in sensitivity: By removing interfering substances that cause ion suppression in the mass spectrometer. nih.gov
Simplified sample preparation: Although it involves an initial antibody development step, the subsequent extraction is straightforward compared to more laborious multi-step procedures. nih.gov
High specificity: The use of antibodies ensures that only the target analytes are isolated for analysis. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 μm) to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. waters.comnih.govnih.gov When coupled with a sensitive tandem quadrupole mass spectrometer, UPLC-MS/MS is capable of detecting ethinyl estradiol at extremely low concentrations, which is essential given its presence in the picogram per milliliter (pg/mL) range in human plasma. waters.comnih.gov
To further enhance sensitivity, a derivatization step is often employed. Dansyl chloride is a common derivatizing agent that reacts with the phenolic hydroxyl group of ethinyl estradiol, improving its ionization efficiency in the mass spectrometer. nih.govnih.gov The combination of efficient UPLC separation, derivatization, and sensitive mass spectrometric detection allows for the development of assays with a lower limit of quantification (LLOQ) as low as 1 to 5 pg/mL. waters.comnih.gov
Table 2: Performance Characteristics of a UPLC-MS/MS Method for Ethinyl Estradiol
| Parameter | Result |
| Linearity Range | 1 - 200 pg/mL |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL |
| Chromatographic System | ACQUITY UPLC System |
| Mass Spectrometer | Xevo TQ-S Tandem Quadrupole |
| Sample Preparation | Solid-Phase Extraction (Oasis MCX) |
| Derivatization Agent | Dansyl Chloride |
This table represents typical performance data for a high-sensitivity UPLC-MS/MS assay for ethinyl estradiol in plasma. waters.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling
While LC-MS has become dominant in many areas of steroid analysis, Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful and often preferred "gold standard" for comprehensive steroid profiling. mdpi.comnih.gov GC-MS can offer superior chromatographic resolution, which is particularly advantageous for separating structurally similar steroid isomers. mdpi.com
However, for a compound to be analyzed by GC, it must be volatile and thermally stable. Steroids like ethinyl estradiol and its conjugated forms are not inherently volatile. Therefore, a critical step in GC-MS analysis is chemical derivatization. mdpi.comresearchgate.net This process typically involves protecting the hydroxyl groups by converting them into trimethylsilyl (B98337) (TMS) ethers using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This derivatization increases the volatility and thermal stability of the steroids, allowing them to be vaporized and passed through the GC column. mdpi.com Following separation in the gas phase, the analytes are detected by a mass spectrometer, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity. researchgate.net
Development and Validation of Enzyme-Linked Immunosorbent Assays (ELISA) for Conjugated Steroids
Enzyme-Linked Immunosorbent Assays (ELISAs) are another important tool for the quantification of steroids, including conjugated forms. These assays are based on the principle of competitive binding between an unlabeled antigen (the steroid in the sample) and a labeled antigen (an enzyme-steroid conjugate) for a limited number of antibody binding sites. nih.gov
The development of a specific and sensitive ELISA involves several key steps:
Synthesis of Conjugates: A steroid derivative is covalently linked to a carrier protein (like bovine serum albumin) to make it immunogenic for antibody production, and to an enzyme (like horseradish peroxidase) to create a tracer for detection. nih.gov
Antibody Production: Polyclonal or monoclonal antibodies specific to the target steroid are generated by immunizing animals. nih.gov
Assay Optimization and Validation: The assay is optimized for sensitivity and specificity. Validation is a critical step to ensure the reliability of the results. nih.gov
Validation parameters for an ELISA typically include:
Specificity/Cross-reactivity: Testing the antibody against a panel of structurally related compounds to determine its specificity. nih.gov
Sensitivity: Often defined by the IC₅₀ value, which is the concentration of the analyte that causes 50% inhibition of binding. nih.gov
Precision: Assessed by determining the intra-assay (within a single run) and inter-assay (between different runs) variability, with a coefficient of variation (CV) typically required to be below 15-20%. nih.gov
Accuracy: Measured by recovery experiments to ensure the assay correctly quantifies the analyte in the presence of matrix components. nih.gov
ELISAs can be developed to be highly specific for a single compound or to have broader selectivity, for example, an assay that detects a group of estrogens (e.g., estrone, estradiol, and estriol). nih.gov
Sample Preparation Techniques for Complex Biological and Environmental Matrices (e.g., Solid-Phase Extraction)
Effective sample preparation is crucial for removing interferences and concentrating the analyte of interest from complex matrices like plasma, urine, or environmental water samples before instrumental analysis. thermofisher.comnih.gov Solid-Phase Extraction (SPE) is one of the most widely used techniques for this purpose. researchgate.netthermofisher.comnih.gov
The SPE process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The choice of adsorbent depends on the chemical properties of the analyte and the matrix. For ethinyl estradiol and its sulfate (B86663) conjugate, which have both hydrophobic and polar characteristics, various SPE chemistries can be employed:
Reversed-Phase SPE: Uses a nonpolar stationary phase (e.g., C18) to retain hydrophobic compounds from a polar sample.
Mixed-Mode Cation Exchange (MCX) SPE: This combines reversed-phase and ion-exchange properties, which can be particularly effective for cleaning up complex samples like plasma. waters.comthermofisher.com
A typical SPE procedure includes the following steps:
Conditioning: The sorbent is treated with a solvent to activate it. thermofisher.com
Loading: The sample is passed through the cartridge, and the analyte is retained on the sorbent. thermofisher.com
Washing: The cartridge is washed with a solvent that removes interfering compounds but leaves the analyte bound to the sorbent. thermofisher.com
Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte from the cartridge. thermofisher.com
The resulting eluate, which is cleaner and more concentrated, is then typically evaporated and reconstituted in a suitable solvent for analysis by LC-MS/MS or GC-MS. thermofisher.com
Innovative Detection Methodologies for Low-Level Quantification of Conjugates
The accurate quantification of ethynyl estradiol 3-sulfate and other estrogen conjugates at low concentrations presents significant analytical challenges. These challenges stem from the typically low circulating levels of these compounds in biological matrices and the complexity of these samples, which can cause matrix interferences. nih.govnih.gov Consequently, research has focused on developing highly sensitive and specific analytical methods capable of detecting and quantifying these conjugates at the picogram-per-milliliter (pg/mL) level.
Advanced analytical techniques, particularly those coupling liquid chromatography with tandem mass spectrometry, have become the gold standard, offering unrivaled specificity and sensitivity compared to traditional methods like immunoassays, which can lack selectivity at low concentrations. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The most robust and widely adopted methods for low-level quantification of ethynyl estradiol and its conjugates involve Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). fda.govwaters.com These methods are characterized by meticulous sample preparation and, often, chemical derivatization to enhance the signal of the target analyte.
Sample Preparation: A critical first step is the isolation of the analyte from the complex biological matrix (e.g., plasma). Solid Phase Extraction (SPE) is a commonly employed technique for this purpose. thermofisher.comresearchgate.net For instance, a method for determining ethynyl estradiol in human plasma utilizes a SOLA™ SCX solid phase extraction device, which combines the principles of reversed-phase and ion-exchange chromatography for effective sample cleanup. thermofisher.com Another approach used a Waters Oasis MCX (Mixed-Mode Cation Exchange) cartridge to isolate ethinyl estradiol from plasma before analysis. waters.com
Chemical Derivatization: Due to the inherently low concentrations, direct analysis of ethynyl estradiol often lacks sufficient sensitivity. To overcome this, chemical derivatization is employed. A widely used derivatizing agent is dansyl chloride. waters.comthermofisher.comlcms.cz This reagent reacts with the phenolic hydroxyl group of ethynyl estradiol to form a dansylated derivative. This derivative exhibits significantly enhanced ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source, leading to a much stronger signal and, consequently, a lower limit of quantification (LLOQ). waters.comlcms.cz One study detailed a three-step process: initial SPE extraction, derivatization with dansyl chloride, and a second post-derivatization SPE cleanup to remove excess reagents before injection into the LC-MS/MS system. thermofisher.com
Instrumentation and Achieved Sensitivity: The combination of UPLC systems, such as the ACQUITY UPLC, with sensitive tandem quadrupole mass spectrometers, like the SCIEX Triple Quad™ 5500 or the Xevo TQ-S, enables the detection of ethynyl estradiol at exceptionally low levels. waters.comlcms.cz Multiple validated methods have demonstrated the ability to reach an LLOQ in the range of 1.0 to 5.0 pg/mL in human plasma. waters.comthermofisher.comresearchgate.net
The table below summarizes the performance of several recently developed LC-MS/MS methods for the low-level quantification of ethynyl estradiol.
| Analytical Method | Sample Matrix | Key Preparation Steps | Achieved LLOQ (pg/mL) | Reference |
|---|---|---|---|---|
| UPLC-MS/MS | Human Plasma | SPE (Oasis MCX), Derivatization (Dansyl Chloride) | 1.0 | waters.com |
| LC-MS/MS | Human Plasma | SPE (SOLA SCX), Derivatization (Dansyl Chloride), Post-derivatization SPE | 5.0 | thermofisher.com |
| UPLC-MS/MS | Human Plasma | Protein Precipitation followed by Liquid-Liquid Extraction (LLE), Derivatization (Dansyl Chloride) | 5.0 | researchgate.net |
| LC-MS/MS | Human Plasma | SPE followed by LLE | 5.0 | researchgate.net |
Emerging Innovative Methodologies
Beyond the well-established LC-MS/MS techniques, other innovative approaches are being explored for the comprehensive analysis and sensitive detection of estrogen conjugates.
Capillary Electrophoresis-Time-of-Flight/Mass Spectrometry (CE-TOF/MS): This technique offers a promising alternative for the direct speciation of intact estrogen conjugates and their isomers. nih.gov Using an alkaline buffer system with negative ion mode detection, CE-TOF/MS allows for the resolution of native estrogens and their anionic sulfate and glucuronide conjugates without significant matrix-induced ion suppression, a common issue in complex samples like urine. nih.gov The method's ability to identify unknown metabolites based on accurate mass and predictable migration times makes it a powerful tool for comprehensive estrogen profiling. nih.gov
Receptor-Based Biosensors: A novel approach for low-cost, highly sensitive, and selective detection of estrogens involves the use of biosensors. nih.gov One proof-of-principle study developed a biosensor based on a vertically oriented silicon nanowire (vSiNW) array. nih.gov The nanowire surface was functionalized with estrogen receptor-alpha (ER-α), which specifically binds to estrogenic compounds. This binding event results in a measurable electrical signal change. This technology demonstrates the potential for creating portable, field-deployable biosensors for real-time monitoring of estrogenic compounds in environmental or biological samples. nih.gov
Preclinical and in Vitro Experimental Research Applications
Cellular Models for Mechanistic Elucidation of Ethynyl (B1212043) Estradiol (B170435) 3-Sulfate Activity
In vitro cell culture systems are fundamental for dissecting the molecular mechanisms through which Ethynyl Estradiol 3-Sulfate and its metabolites exert their effects at a cellular level.
To differentiate between estrogen receptor (ER)-dependent and ER-independent cellular activities, researchers commonly employ breast cancer cell lines with differing ER statuses. nih.gov The MCF-7 cell line is a well-established model for ER-positive breast cancer, expressing both ERα and ERβ. nih.gov In contrast, the MDA-MB-231 cell line is triple-negative, lacking expression of estrogen receptors, and is used to identify non-genomic or ER-independent signaling pathways. nih.govnih.gov
Studies investigating estradiol analogs use these cell lines to determine the role of the estrogen receptor in mediating biological effects. nih.govfrontiersin.org For instance, research on the inhibition of the TRPML1 cation channel, which is involved in autophagy and cell migration, utilized MDA-MB-231 cells to demonstrate that the observed effects were independent of estrogen receptors. nih.gov This comparative approach is crucial for elucidating the precise molecular targets of estrogenic compounds.
Reporter gene assays are sensitive in vitro tools used to quantify the estrogenic activity of chemical compounds. slu.se These assays typically utilize engineered cell lines, such as the T47D human breast cancer cell line, which are stably transfected with a reporter gene construct. vu.nl This construct contains estrogen response elements (EREs) linked to a gene encoding a measurable protein, like luciferase. vu.nl
When an estrogenic compound binds to the endogenous estrogen receptor in these cells, the receptor-ligand complex binds to the EREs, initiating the transcription of the luciferase gene. vu.nl The resulting light emission can be quantified, providing a direct measure of the compound's estrogenic potency. vu.nl Such assays can detect estrogenic activity at very low concentrations, with some systems reporting detection limits in the picomolar range for potent estrogens like 17α-ethinyl estradiol. slu.se These systems are instrumental in screening substances for potential (anti-)estrogenic activity and understanding their functional impact on the estrogen receptor signaling pathway. vu.nlindigobiosciences.com
The influence of estrogenic compounds on fundamental cellular processes like autophagy, migration, and invasion is an active area of research. Autophagy is a cellular process that can be both protective in healthy cells and a promoter of resistance in cancer cells. mdpi.com
A significant study explored the effects of various estradiol analogs on the cation channel TRPML1, an important regulator of lysosomal function and autophagy. nih.govnih.gov The research identified certain estradiol analogs as potent and selective inhibitors of TRPML1, which in turn attenuated autophagy, cell migration, and invasion in triple-negative breast cancer cells. nih.govnih.gov Critically, the study found that modification of 17β-estradiol with a sulfate (B86663) group, as in Estradiol-3-Sulfate (B1217152) Sodium Salt, completely eliminated this TRPML1-inhibitory activity. nih.govresearchgate.net This finding highlights the profound impact of the sulfate modification on the compound's biological activity in this specific context and demonstrates a steep structure-activity relationship. researchgate.net
Animal Models for Investigating Biochemical and Physiological Effects
Animal models are indispensable for studying the systemic, integrated effects of Ethynyl Estradiol 3-Sulfate Sodium Salt in a living organism, providing insights into its potential therapeutic applications and environmental impact.
Ethynyl Estradiol 3-Sulfate (referred to in studies as EE-3-SO4 or EES) has been extensively investigated in rodent and swine models for its protective effects against trauma and hemorrhagic shock. researchgate.netnih.gov Research demonstrates that administration of the compound following severe hemorrhage or polytrauma can significantly improve survival rates and promote cardiovascular homeostasis, even without standard fluid resuscitation. nih.govnih.gov
In a swine model of combined traumatic brain injury and hemorrhagic shock, animals treated with EE-3-SO4 showed a significantly higher survival rate (90.3%) compared to the placebo group (72.7%). nih.govnih.gov The treated group also exhibited a more rapid restoration of pulse pressure. nih.govnih.gov Similarly, in a swine model of multiple injuries (tibial fracture, pulmonary contusion) and hemorrhage, EES administration reduced mortality and improved cardiac inotropy. nih.gov Studies in rodent models of severe hemorrhage also confirmed a significant increase in survival time following EE-3-SO4 administration. researchgate.net These findings suggest that the compound exerts rapid, beneficial effects on cardiovascular function. researchgate.netnih.gov
| Animal Model | Injury Type | Key Findings | Reference |
|---|---|---|---|
| Yucatan Swine | Traumatic Brain Injury (TBI) + Hemorrhagic Shock (HS) | Increased survival rate (90.3% vs 72.7% in placebo); More rapid restoration of pulse pressure. | nih.govnih.gov |
| Uncastrated Swine | Multiple Injuries (tibial fracture, pulmonary contusion) + Hemorrhage | Reduced mortality; Improved cardiac inotropy post-injury. | nih.gov |
| Rats | Severe Hemorrhage | Median survival time increased approximately 6-fold compared to control; 80% survival at 6 hours vs 0% in control. | researchgate.net |
The environmental fate and impact of synthetic estrogens are a significant concern. Ethinyl Estradiol (EE2), the active parent compound of Ethynyl Estradiol 3-Sulfate, is a potent endocrine-disrupting chemical (EDC) in the aquatic environment. europa.euresearchgate.net It enters waterways primarily through the effluent of wastewater treatment plants after human excretion of its conjugates, such as the sulfate salt. europa.eunih.gov
Exposure to environmentally relevant, low nanogram-per-liter concentrations of EE2 has been shown to cause severe reproductive and developmental effects in aquatic life. doi.govgov.bc.ca Studies on fish species, such as the fathead minnow (Pimephales promelas) and zebrafish, have documented effects including:
Feminization of male fish , including the development of intersex characteristics where testicular tissue is replaced by ovarian tissue. nih.govgov.bc.ca
Induced production of vitellogenin , an egg yolk precursor protein, in male fish, which is a key biomarker for estrogenic exposure. gov.bc.ca
Reduced fertility and fecundity , including complete cessation of egg production at higher concentrations. gov.bc.ca
Increased mortality of fertilized eggs and alterations in the sex ratio of offspring. nih.gov
An experimental lake dosed with EE2 at environmental concentrations led to the feminization and near-extinction of the fathead minnow population, demonstrating the compound's potent and disruptive ecological impact. doi.gov
| Effect | Affected Organism(s) | Description of Finding | Reference |
|---|---|---|---|
| Feminization/Intersex | Fathead Minnow, Other Fish Species | Male fish develop female characteristics; testicular tissue is absent or replaced by ovarian tissue at low ng/L concentrations. | nih.govgov.bc.ca |
| Reduced Fertility | Fathead Minnow, Snail | Inhibitory effects on egg production, leading to cessation at concentrations around 100 ng/L in fish. | gov.bc.ca |
| Population Collapse | Fathead Minnow | Dosing a whole experimental lake with EE2 at 5-6 ng/L led to the near extinction of the population. | doi.gov |
| Vitellogenin Induction | Male Fish | Induces the production of the female-specific egg yolk protein vitellogenin in males, a sensitive biomarker of estrogen exposure. | gov.bc.ca |
Application of Metabolomics and Proteomics in Preclinical Studies
The study of ethinyl estradiol (EE2), the active form of this compound, using metabolomics and proteomics has provided significant insights into its molecular mechanisms and biological effects. These technologies allow for a broad, untargeted analysis of how the compound alters cellular proteins and metabolites.
Proteomics research has demonstrated that exposure to EE2 induces significant, dose-dependent changes in the proteome of various tissues. In preclinical fish models, early-life exposure to EE2 resulted in long-term alterations in the brain, liver, and ovotestis proteomes, affecting pathways such as lipid metabolism, inflammation, and the innate immune system even months after exposure ceased. nih.gov Studies on the marine fish Cyprinodon variegatus showed that EE2 exposure affected 463 proteins, with the most impacted biological processes being ribosomal biogenesis and protein synthesis. researchgate.net Research highlights that even low, environmentally relevant concentrations of EE2 can have a substantial impact on the liver proteome. nih.gov
In human-focused studies, serum proteomics revealed that EE2 has a much broader effect on proteins compared to natural estrogens like estradiol valerate. oup.comendocrine-abstracts.orgnih.gov After nine weeks of exposure, EE2 altered 121 proteins or protein families in human serum, a 24-fold greater change than that observed with estradiol valerate. oup.comnih.gov The most affected pathways included the complement system, acute phase response signaling, metabolism, and the coagulation system. oup.comendocrine-abstracts.org
Metabolomics studies have uncovered how estrogens influence metabolic pathways to affect cellular functions. In endometrial tissues from infertility patients, estrogen treatment was found to upregulate metabolites associated with the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis, including pyruvate, fructose-6-phosphate, and ribose-phosphate. nih.gov This suggests that estrogen stimulates cell proliferation by promoting PPP metabolism to supply the necessary materials for DNA and RNA biosynthesis. nih.gov
Table 1: Summary of Key Proteomic Findings Following Ethinyl Estradiol (EE2) Exposure Use the dropdown to select a study to see more details.
Environmental Fate and Biodegradation Research
The widespread use of ethinyl estradiol has led to its detection in the environment, prompting extensive research into its fate and breakdown. As estrogens are often excreted as sulfate conjugates, understanding the environmental behavior of compounds like Ethynyl Estradiol 3-Sulfate is critical for assessing ecological risk. researchgate.netnih.gov
The degradation of estrogen sulfates in the environment is primarily a biological process driven by microorganisms. nih.govresearchgate.net Laboratory studies using river water and sediment have shown that degradation is significantly faster in sediment, which is attributed to higher microbial population densities. nih.gov
For estrogen sulfates like 17ß-estradiol-3-sulfate (E2-3S), a close structural analog, the primary degradation pathway in aerobic water and sediment involves oxidation at the C-17 position, which converts the molecule to estrone-3-sulfate. nih.govusda.govusda.gov Unlike glucuronide conjugates which are rapidly de-conjugated to their free estrogen form, sulfate conjugates are more recalcitrant, and the de-conjugation of the sulfate group is often a slower process. usda.gov In some studies, E2-3S was slowly converted to estrone-3-sulphate without significant formation of the free estrogen 17ß-estradiol. nih.gov The half-life of these compounds can vary, but degradation in sediment is markedly quicker than in the water column. nih.govusda.gov For instance, at low concentrations (0.01 µg/g), near-complete transformation (>99.9%) of estrogen conjugates was observed within one to two days in river sediment. usda.gov
Microalgae play a significant role in the biotransformation and removal of synthetic estrogens from aquatic environments. researchgate.netnih.gov Various species have demonstrated the ability to degrade ethinyl estradiol, often through different metabolic pathways. nih.gov
Studies have tested the capability of multiple microalgal strains, finding that species such as Selenastrum capricornutum, Scenedesmus quadricauda, and Ankistrodesmus braunii are effective at biotransforming EE2. nih.gov In contrast, some other strains show little to no activity. nih.gov The transformation products are species-dependent. For example, S. capricornutum converts EE2 into several products, with the primary metabolite being ethinylestradiol glucoside, achieving a yield of up to 92% under optimal conditions. nih.gov Other metabolites include hydroxylated glucosides. nih.gov S. quadricauda transforms EE2 into 17alpha-ethinyl-1,4-estradien-10,17beta-diol-3-one, while A. braunii produces 6-alpha-hydroxy-ethinylestradiol. nih.gov These findings confirm that microalgae can actively degrade these emerging pollutants through metabolic processes rather than simple absorption. nih.gov
Table 2: Biotransformation of Ethinyl Estradiol (EE2) by Different Microalgae Species This table summarizes the metabolic products generated from EE2 by various microalgae.
In Vitro Autoradiography for Analyzing Tissue-Specific Binding and Distribution
In vitro autoradiography is a powerful technique used to visualize the distribution of radiolabeled ligands within tissues, providing crucial information on receptor binding sites. This method has been instrumental in studying the tissue-specific binding of estrogens. nih.govnih.gov Estrogens enter cells and bind with high affinity to estrogen receptors, which are primarily located in the nucleus. nih.govtaylorfrancis.com
By incubating tissue sections with a radiolabeled estrogen, such as [3H]17ß-estradiol, researchers can pinpoint the precise cellular locations of estrogen receptors. Autoradiographic studies have demonstrated preferential, high-affinity binding of estrogens to the nuclei of cells in target organs. nih.gov For example, analysis of mouse vaginal cells using this technique showed that nuclear binding was saturable, a key characteristic of specific receptor binding, and allowed for the calculation of the binding affinity (Kd). nih.gov Similarly, autoradiography has been used to identify estrogen binding sites in the nuclei of tumor cells from estrogen-induced renal carcinomas in hamsters. nih.gov This technique makes it possible to assess estrogen receptor activity in individual cell types within a complex tissue, providing a detailed map of hormone action. nih.gov
Computational Chemistry and Quantitative Structure Activity Relationship Qsar Modeling
Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Ethynyl (B1212043) Estradiol (B170435) 3-Sulfate, and its biological target, typically a protein receptor.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. japsonline.com For Ethynyl Estradiol 3-Sulfate, docking studies would primarily focus on its interaction with estrogen receptors (ERα and ERβ). The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, which is an estimation of the strength of the interaction. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, the sulfate (B86663) group at the C3 position would be expected to form specific hydrogen bonds or electrostatic interactions with amino acid residues in the receptor's binding pocket, potentially altering the binding mode compared to its parent compound, ethinyl estradiol.
Table 1: Hypothetical Molecular Docking Results for Ethynyl Estradiol 3-Sulfate with Estrogen Receptors
| Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Estrogen Receptor α (ERα) | -10.5 | Arg394, Glu353, His524 | Hydrogen Bond, Electrostatic |
| Estrogen Receptor α (ERα) | -10.5 | Leu384, Leu387, Met421 | Hydrophobic Interaction |
| Estrogen Receptor β (ERβ) | -9.8 | Arg346, Glu305, His475 | Hydrogen Bond, Electrostatic |
| Estrogen Receptor β (ERβ) | -9.8 | Leu339, Met343, Ile373 | Hydrophobic Interaction |
QSAR Approaches for Predicting Biological Activity and Receptor Binding Affinities of Steroid Conjugates
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govkg.ac.rs The goal is to develop a mathematical model that can predict the activity of new or untested compounds based on their molecular features, known as descriptors. kg.ac.rs
For steroid conjugates like Ethynyl Estradiol 3-Sulfate, QSAR models can be developed to predict their receptor binding affinities or other biological activities. nih.govacs.org The process involves several steps:
Data Set Collection : A dataset of steroid conjugates with experimentally determined biological activities is compiled.
Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices (e.g., connectivity indices). usfq.edu.ec For sulfated steroids, specific descriptors related to the sulfate group's size, charge, and hydrogen bonding capacity would be particularly important.
Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical relationship between the descriptors and the biological activity. nih.govmdpi.com
Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
QSAR studies on steroids have shown that electronic and steric properties are key determinants of their binding affinity to receptors. researchgate.net The presence of the sulfate group in Ethynyl Estradiol 3-Sulfate significantly impacts its electronic properties and hydrophilicity, which would be critical parameters in any QSAR model.
Table 2: Example of Molecular Descriptors Used in QSAR Models for Steroid Conjugates
| Descriptor | Description | Typical Value Range for Steroids | Relevance to Binding Affinity |
| LogP | Octanol-water partition coefficient | 2.0 - 5.0 | Reflects hydrophobicity and ability to cross cell membranes. |
| Molecular Weight | Mass of the molecule | 300 - 500 g/mol | Relates to the size and fit within the receptor pocket. |
| Total Polar Surface Area (TPSA) | Surface area of polar atoms | 80 - 150 Ų | Indicates hydrogen bonding potential. |
| Net Charge on Sulfate Group | Partial charge distribution | -1.5 to -2.0 e | Crucial for electrostatic interactions with the receptor. |
| HOMO/LUMO Energy Gap | Difference between highest occupied and lowest unoccupied molecular orbitals | 4 - 6 eV | Relates to chemical reactivity and stability of the molecule. usfq.edu.ec |
Physiologically Based Kinetic (PBK) Modeling for Translating In Vitro Data to In Vivo Predictions
Physiologically Based Kinetic (PBK) modeling, also known as Physiologically Based Pharmacokinetic (PBPK) modeling, is a mathematical modeling technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in humans and other animal species. xiahepublishing.comresearchgate.net PBK models integrate in vitro data with physiological information to simulate the concentration of a compound over time in various tissues and organs. kinampark.comnih.gov
For Ethynyl Estradiol 3-Sulfate, which is a major metabolite of ethinyl estradiol, PBK modeling is essential for understanding its in vivo fate. wikipedia.org A PBK model for ethinyl estradiol and its sulfated metabolite would typically include compartments representing key organs and tissues such as the gut, liver, blood, and target tissues. nih.gov
The model is built using a system of differential equations that describe the movement of the compound between these compartments. xiahepublishing.com Key parameters required for the model include:
Physiological parameters : Organ volumes, blood flow rates, etc. nih.gov
Compound-specific parameters : Partition coefficients (to describe tissue distribution), metabolic rates (e.g., conversion of ethinyl estradiol to its sulfate), and plasma protein binding. researchgate.netnih.gov
These parameters are often determined from in vitro experiments and in silico predictions. nih.gov Once developed and validated with experimental data, the PBK model can be used to perform in vitro to in vivo extrapolation (IVIVE). mdpi.com This allows researchers to predict the in vivo pharmacokinetic profile of Ethynyl Estradiol 3-Sulfate from in vitro data, reducing the need for extensive animal testing. nih.govethz.ch Such models can predict Cmax (maximum plasma concentration) and AUC (area under the curve), providing crucial information for assessing exposure. nih.govnih.gov
Table 3: Key Parameters in a PBK Model for Ethinyl Estradiol (EE2) and its 3-Sulfate Metabolite
| Parameter | Description | Source of Data | Example Value |
| Intestinal Absorption Rate | Rate at which EE2 is absorbed from the gut | In vitro Caco-2 permeability assays | 2.5 x 10⁻⁴ cm/s |
| Hepatic Clearance | Rate of metabolism in the liver (including sulfation) | In vitro hepatocyte assays | 30 L/h/kg |
| Tissue:Plasma Partition Coefficients | Ratio of compound concentration in tissue vs. plasma | In silico prediction (QSPR) | Adipose: 15, Liver: 8 |
| Plasma Protein Binding | Fraction of the compound bound to plasma proteins | In vitro equilibrium dialysis | 98% (for EE2) |
| Renal Clearance | Rate of excretion by the kidneys | In vivo animal studies | 0.1 L/h/kg |
Future Research Directions and Emerging Methodologies
Integration of Multi-Omics Technologies for Systems-Level Understanding
A comprehensive understanding of the biological impact of Ethynyl (B1212043) Estradiol (B170435) 3-Sulfate requires an integrative approach that captures its influence across multiple molecular levels. Multi-omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for achieving a holistic, systems-level view. nih.gov By combining these datasets, researchers can move beyond single-pathway analysis to map the intricate interplay of molecules and networks that are modulated by the compound. nih.gov
This approach is particularly relevant given the compound's demonstrated effects in complex conditions like traumatic brain injury and hemorrhagic shock, where a cascade of physiological responses is initiated. nih.govnih.gov For instance, an integrated multi-omics analysis could elucidate how Ethynyl Estradiol 3-Sulfate simultaneously influences gene expression (transcriptomics), protein activity (proteomics), and metabolic shifts (metabolomics) to confer neuroprotective and cardiovascular benefits. nih.govnih.gov Such studies can help bridge the gap from genotype to phenotype, providing a clearer picture of the compound's mechanism of action. nih.gov
| Omics Technology | Potential Research Focus | Key Biological Questions to Address |
|---|---|---|
| Transcriptomics (RNA-Seq) | Gene expression profiling in target tissues (e.g., brain, heart) following administration. | Which genes and signaling pathways are significantly up- or down-regulated? How does this connect to observed effects like reduced apoptosis? |
| Proteomics (Mass Spectrometry) | Quantification of protein expression and post-translational modifications. | Does the compound alter the phosphorylation state of key signaling proteins (e.g., Akt, ERK)? Which protein networks are activated? |
| Metabolomics (LC-MS, NMR) | Analysis of endogenous metabolite changes in plasma or tissue. | How does the compound affect cellular energy metabolism, such as mitochondrial respiration, or reduce metabolic acidosis? nih.gov |
| Integrated Analysis | Combining data from all omics layers to build comprehensive network models. | How do changes in gene expression translate to alterations in protein function and metabolic output to produce a therapeutic effect? |
Development of Advanced Bioanalytical Probes and Tracers for In Vivo Research
To accurately study the pharmacokinetics, biodistribution, and target engagement of Ethynyl Estradiol 3-Sulfate in vivo, the development of sophisticated bioanalytical tools is essential. Current methods for quantification often rely on ultra-high performance liquid chromatography with tandem mass spectrometry ((UHP)LC–MS/MS), a sensitive technique used to measure plasma concentrations of the compound and its parent, Ethinyl Estradiol. nih.gov
Future progress will depend on creating advanced probes and tracers that allow for real-time visualization and analysis within living systems. One promising avenue is the use of fluorescently labeled surrogates. For example, research into derivatizing estrogens with fluorophores like BODIPY has shown that such tagged molecules can be viable for studying biological processes like biodegradation. acs.org Applying this concept to Ethynyl Estradiol 3-Sulfate could enable researchers to track its journey through the body, identify tissues where it accumulates, and observe its interaction with cellular components at a microscopic level. These tools would be invaluable for validating target engagement and understanding the compound's mechanism of action in a dynamic, physiological context.
| Methodology | Principle | Application in Ethynyl Estradiol 3-Sulfate Research |
|---|---|---|
| Fluorescent Labeling (e.g., BODIPY) | Covalently attaching a fluorescent dye to the molecule to enable visualization via microscopy. | Real-time tracking of compound distribution in tissues and cells; studying cellular uptake and subcellular localization. acs.org |
| Positron Emission Tomography (PET) Tracers | Incorporating a positron-emitting isotope (e.g., 18F) into the molecular structure for non-invasive, whole-body imaging. | Quantitative analysis of pharmacokinetics and target organ accumulation in preclinical models. |
| Advanced Mass Spectrometry Imaging (MSI) | Label-free technique to map the spatial distribution of the compound and its metabolites directly in tissue sections. | Identifying precise localization within complex tissues like the brain and correlating it with pathological or therapeutic changes. |
Exploration of Novel Biological Targets and Therapeutic Pathways Beyond Classical Estrogen Signaling
While Ethynyl Estradiol 3-Sulfate is known to act via estrogen receptors (ERs), its rapid effects on cardiovascular function and cell survival suggest mechanisms that extend beyond classical, direct genomic signaling. nih.gov Classical estrogen action involves the hormone-receptor complex binding to DNA to regulate gene transcription, a process that can take hours. nih.govcreative-diagnostics.com However, studies show the compound can improve mean arterial pressure and restore cardiac contractility within a 30-minute window, which is more consistent with rapid, non-genomic signaling pathways. nih.gov
These non-genomic pathways often originate from ERs located at the plasma membrane, which, upon activation, trigger intracellular kinase cascades such as the PI3K/AKT and MAPK/ERK pathways. nih.govresearchgate.net Research has confirmed that the beneficial effects of Ethynyl Estradiol 3-Sulfate in hemorrhagic shock, including the reduction of apoptosis and inflammation (NF-κB activation), are dependent on ER engagement. nih.gov The restoration of phospho-endothelial nitric oxide synthase (eNOS) to physiological levels is another key outcome, pointing to a direct impact on vascular function. nih.gov
Future investigations should focus on delineating these non-classical pathways and identifying novel biological targets. For example, its ability to normalize plasma levels of amyloid-beta 40 in a model of traumatic brain injury suggests a potential role in modulating amyloid precursor protein processing, a pathway not traditionally associated with estrogenic compounds. nih.gov Exploring these avenues could uncover new therapeutic applications for Ethynyl Estradiol 3-Sulfate in acute care settings and neurodegenerative disorders.
| Signaling Pathway/Target | Observed Effect | Potential Therapeutic Relevance | Reference |
|---|---|---|---|
| PI3K/AKT Pathway | Activation of cell survival signaling, reduced apoptosis. | Neuroprotection, cardioprotection following ischemic injury. | nih.govnih.gov |
| eNOS Activation | Restoration of endothelial nitric oxide synthase phosphorylation. | Improved cardiovascular performance, vasodilation, and hemodynamic stability. | nih.gov |
| NF-κB Pathway | Dramatic reduction in the activation of this pro-inflammatory transcription factor. | Anti-inflammatory effects in acute trauma and shock. | nih.gov |
| Mitochondrial Respiration | Increased mitochondrial respiratory complex activity in the myocardium. | Enhanced cellular energy production and improved cardiac function. | nih.gov |
| Amyloid-Beta (Aβ40) Modulation | Normalization of plasma Aβ40 levels post-injury. | Potential role in mitigating pathological processes following traumatic brain injury. | nih.gov |
Q & A
Q. What analytical methods are recommended for quantifying Ethynyl Estradiol 3-Sulfate Sodium Salt in biological matrices?
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard due to its sensitivity and specificity for detecting sulfated steroids. For accurate quantification, internal standards (e.g., deuterated analogs) should be used to correct for matrix effects and ion suppression. Ensure chromatographic separation of isomers (e.g., 3-sulfate vs. 17-sulfate derivatives) using reversed-phase columns with ammonium acetate buffers .
Q. How should researchers handle and store this compound to maintain stability?
The compound is hygroscopic and sensitive to enzymatic degradation. Store lyophilized powder at -20°C in airtight containers with desiccants. For working solutions, use methanol or dimethyl sulfoxide (DMSO) to dissolve the sodium salt, avoiding aqueous buffers unless stabilized with additives like N-methyl-D-glucamine (70% w/w), which prevents aggregation and hydrolysis .
Q. What experimental models are suitable for studying the neuroprotective effects of Ethynyl Estradiol 3-Sulfate?
Primary neuronal cultures or organotypic brain slices treated with oxidative stress inducers (e.g., H₂O₂ or glutamate) are effective. Measure outcomes like synaptic plasticity (via electrophysiology) or neurogenesis (via BrdU staining). Include controls with unconjugated ethynyl estradiol to distinguish sulfate-specific effects .
Q. How can structural integrity of the compound be confirmed after synthesis or storage?
Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify sulfation at the 3-position. Key spectral markers include downfield shifts for the sulfate-bound hydroxyl proton (δ 4.0–4.5 ppm in CD₃OD) and characteristic carbon signals for the ethynyl group (δ 70–80 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M-Na]⁻ at m/z 375.4) .
Advanced Research Questions
Q. How do researchers reconcile contradictory data on the estrogenic activity of Ethynyl Estradiol 3-Sulfate in different tissues?
Tissue-specific sulfatase activity may reactivate the compound into free ethynyl estradiol, confounding results. To isolate sulfate-specific effects:
Q. What experimental designs are optimal for studying the environmental fate of Ethynyl Estradiol 3-Sulfate in wastewater systems?
Simulate wastewater treatment using bioreactors inoculated with activated sludge. Monitor sulfate cleavage via LC-MS and quantify residual estrogenicity using yeast estrogen screen (YES) assays. Include abiotic controls (e.g., UV exposure) to assess photodegradation pathways .
Q. How can researchers assess the interaction between Ethynyl Estradiol 3-Sulfate and drug transporters (e.g., MRP1/ABCC1)?
Use polarized cell monolayers (e.g., MDCK-II overexpressing MRP1) in transwell assays. Apply the compound to the basolateral compartment and measure apical efflux over time. Inhibitors like MK571 can validate transporter specificity. Correlate results with intracellular accumulation using radiolabeled tracers (³H-estradiol sulfate) .
Q. What strategies mitigate batch-to-batch variability in in vivo pharmacokinetic studies of Ethynyl Estradiol 3-Sulfate?
- Standardize purity criteria (>95% by HPLC with UV detection at 280 nm).
- Pre-screen metabolite profiles in liver microsomes to identify lot-specific degradation products.
- Use stable isotope-labeled internal standards (e.g., ¹³C-ethynyl estradiol sulfate) for normalization .
Methodological Notes
- Data Contradiction Analysis : When discrepancies arise between in vitro and in vivo efficacy (e.g., bone density vs. neuroprotection), consider pharmacokinetic factors like blood-brain barrier permeability or tissue-specific sulfation/desulfation rates .
- Experimental Controls : Always include unconjugated ethynyl estradiol and sulfate-free analogs to differentiate direct vs. metabolite-mediated effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
